molecular formula C14H18ClNO2 B11756191 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride

2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride

Katalognummer: B11756191
Molekulargewicht: 267.75 g/mol
InChI-Schlüssel: QXYARHJQNKHKOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-2-azabicyclo[311]heptane-1-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes a benzyl group and an azabicyclo heptane ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-azabicyclo[31One common method involves the use of cyclopentenes and palladium-catalyzed reactions to construct the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic ring system.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create complex molecules with potential biological activity.

    Biology: It is studied for its interactions with biological systems and potential as a pharmacological agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutics.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Benzyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid: A similar compound with a different bicyclic ring system.

    2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid: The parent compound without the hydrochloride group.

Uniqueness

2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is unique due to its specific bicyclic structure and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C14H18ClNO2

Molekulargewicht

267.75 g/mol

IUPAC-Name

2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C14H17NO2.ClH/c16-13(17)14-8-12(9-14)6-7-15(14)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H,16,17);1H

InChI-Schlüssel

QXYARHJQNKHKOD-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C2(CC1C2)C(=O)O)CC3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.